

Structural Confirmation Guide: 2'-(Difluoromethoxy)acetophenone[1][2]

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Compound of Interest

Compound Name: 2'-(Difluoromethoxy)acetophenone

CAS No.: 127842-55-1

Cat. No.: B162690

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Executive Summary

- Compound: 2'-(Difluoromethoxy)acetophenone[1][2][3][4]
- CAS Number: 127842-55-1[1][2][3][4][5]
- Formula:
- Molecular Weight: 186.16 g/mol [6]
- Critical Structural Feature: The presence of an ortho-difluoromethoxy group (), which exhibits unique spin-spin coupling patterns in NMR (and) and distinct fragmentation in MS.

Analytical Strategy

The confirmation relies on a "Triad of Evidence":

- Functional Group Verification: Confirming the moiety via large heteronuclear coupling ().
- Connectivity Check: Verifying the ortho-substitution pattern by monitoring the carbonyl chemical shift perturbation (breaking the intramolecular H-bond of the precursor).
- Mass Validation: Confirming the molecular ion and characteristic fluorinated fragments.

Comparative Analysis of Analytical Techniques

This section compares the efficacy of standard analytical methods for this specific application.

Technique	Specificity for 2'-	Key Observable	Limitation
¹ H NMR	High	Characteristic triplet at ppm (Hz).	Aromatic region overlap can obscure splitting if resolution is low.
¹⁹ F NMR	Very High	Clean doublet at ppm. No background interference.	Requires probe tuning; less common in basic QC.
¹³ C NMR	Medium	Triplet for carbon; Upfield shift of C=O vs. precursor.[7]	Long acquisition time for quaternary carbons and C-F splitting.
GC-MS	Medium	Molecular ion (186) and loss of (51).	Isomers (3' or 4') yield very similar fragmentation patterns.
FT-IR	Low	C=O stretch (); C-F stretch.	Difficult to distinguish from other fluoro-analogs definitively.

Detailed Structural Elucidation Data

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this confirmation. The coupling between the fluorine and the proton on the methoxy carbon is the definitive fingerprint.

¹H NMR (Proton)

- The "Smoking Gun" Signal: The proton on the difluoromethoxy group (

) does not appear as a singlet. Due to the two adjacent fluorine atoms (

), it splits into a triplet with a massive coupling constant.

- The Ortho Effect: Unlike the precursor (2'-hydroxyacetophenone), which has a sharp phenolic proton at

ppm due to intramolecular hydrogen bonding, this product will lack any signal above 8 ppm.

Predicted Spectral Data Table: | Position | Type | Shift (

, ppm) | Multiplicity | Coupling (

, Hz) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | |

| Methine | 6.50 – 6.90 | Triplet (t) |

| Distinctive "wide" triplet. | |

| Methyl | 2.55 – 2.65 | Singlet (s) | - | Acetyl group. | | Ar-H | Aromatic | 7.10 – 7.80 | Multiplets |
- | 4 aromatic protons. |

19F NMR (Fluorine)

- Signal: A doublet appearing around -81 to -83 ppm.
- Coupling: The doublet arises from coupling to the single geminal proton (), matching the constant seen in the 1H spectrum.
- Validation: Decoupling the protons () collapses this doublet into a singlet, confirming the structure.

13C NMR (Carbon)[8][9]

- Carbonyl Shift: In the starting material (2'-hydroxyacetophenone), the C=O signal is deshielded to ppm due to H-bonding. In the product, this bond is broken, shifting the C=O upfield to

ppm.

- Carbon: Appears as a triplet around 115-120 ppm with a large coupling constant (Hz).

B. Mass Spectrometry (GC-MS/EI)

- Molecular Ion (): 186 (visible, stable).
- Base Peak: Often 43 () or the aromatic core.
- Diagnostic Loss: Look for corresponding to the loss of the difluoromethyl group ().

Experimental Protocols

Protocol 1: NMR Acquisition for Structure Validation

Objective: Confirm the presence of the

triplet and absence of phenolic OH.

- Sample Preparation:
 - Weigh 10–15 mg of the analyte.
 - Dissolve in 0.6 mL of

(Chloroform-d). Note:

is preferred over DMSO-d6 to prevent potential H-bonding broadening, though DMSO is acceptable.

- Filter through a cotton plug into a clean 5mm NMR tube if any solids remain.
- Acquisition Parameters (Standard 400 MHz):
 - Pulse Sequence: zg30 (Standard proton).
 - Scans (NS): 16 (Sufficient for >10mg).
 - Spectral Width: 0 – 14 ppm (Ensure the phenol region is covered to prove its absence).[7]
 - Acquisition Time (AQ):

sec (To resolve small couplings).
- Processing:
 - Apply exponential multiplication (LB = 0.3 Hz).
 - Phase and baseline correct.
 - Reference

residual peak to 7.26 ppm.
- Verification Step:
 - Zoom into the 6.5–6.9 ppm region.
 - Measure the distance between the outer and center peaks of the triplet. It must be

Hz.

Protocol 2: GC-MS Purity & Identity Check

- Sample Prep: Dilute 1

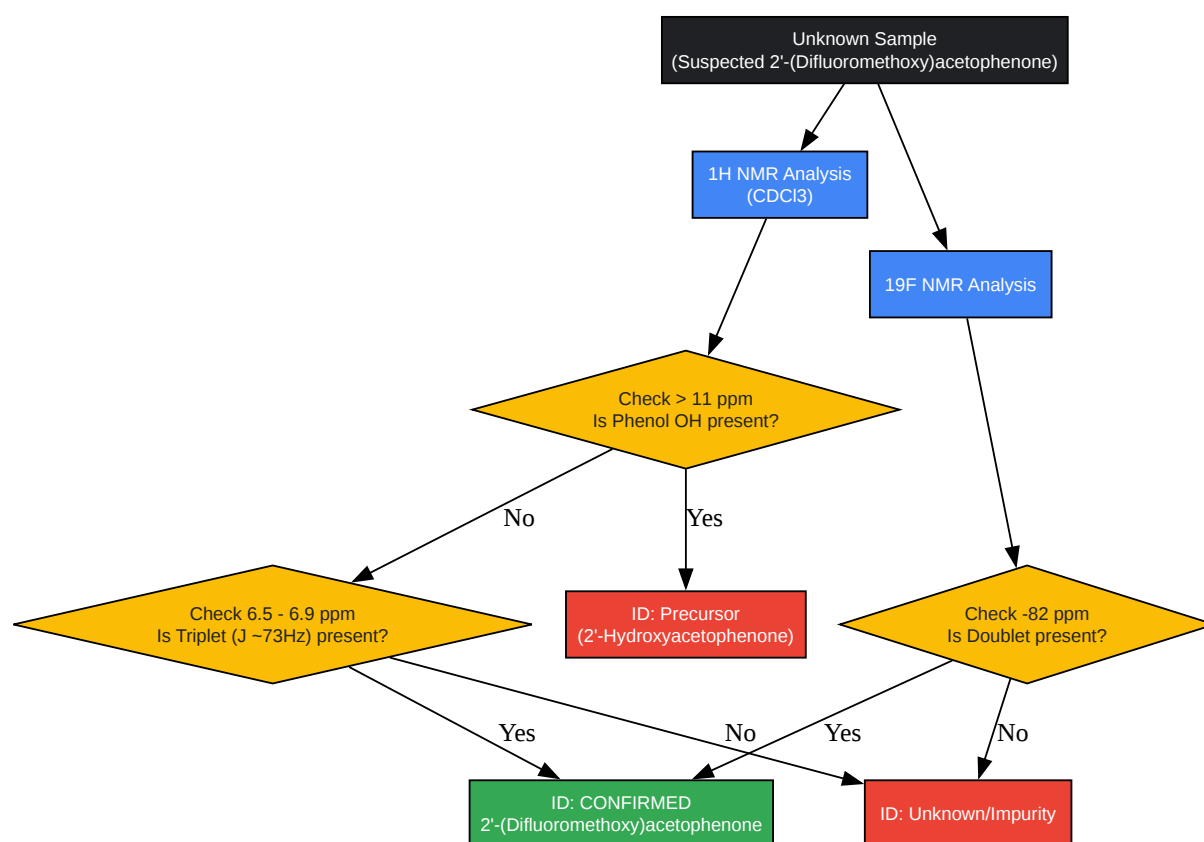
L of the neat liquid into 1.5 mL of Ethyl Acetate or Methanol (approx. 1000 ppm).

- Method:
 - Inlet: 250°C, Split 20:1.
 - Column: HP-5MS or equivalent (30m x 0.25mm x 0.25 m).
 - Oven: 50°C (hold 1 min)
20°C/min
280°C (hold 3 min).
- Criteria:
 - Single peak >98% area.[\[1\]](#)[\[4\]](#)[\[10\]](#)
 - Mass spectrum matches
186 parent.

Visualizations

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision-making process for confirming the structure.

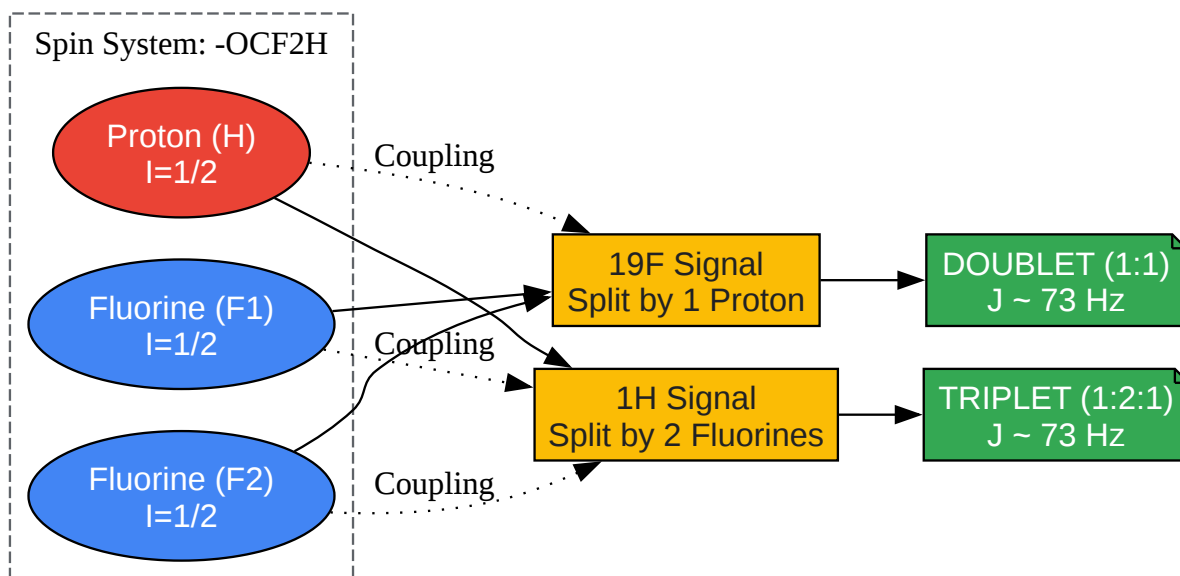


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Caption: Logical workflow for distinguishing the target product from its precursor using NMR markers.

Diagram 2: Mechanistic Coupling Visualization

Visualizing why the signals appear as they do (Spin-Spin Coupling).



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Caption: Origin of the characteristic splitting patterns in ¹H and ¹⁹F NMR for the difluoromethoxy group.

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